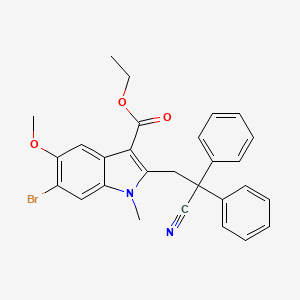![molecular formula C19H20N4O4 B11548913 N-(2-Ethylphenyl)-3-[(3-nitrobenzoyl)hydrazono]butyramide](/img/structure/B11548913.png)
N-(2-Ethylphenyl)-3-[(3-nitrobenzoyl)hydrazono]butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as nitration, amination, and formylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
(3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, including its efficacy and safety in treating various medical conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE include other aromatic amides and nitro derivatives. Examples include:
- N-(2-ETHYLPHENYL)-3-NITROBENZAMIDE
- N-(2-ETHYLPHENYL)-3-AMINOBENZAMIDE
Uniqueness
What sets (3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE apart is its specific combination of functional groups and its unique structural configuration
Propriétés
Formule moléculaire |
C19H20N4O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-[(E)-[4-(2-ethylanilino)-4-oxobutan-2-ylidene]amino]-3-nitrobenzamide |
InChI |
InChI=1S/C19H20N4O4/c1-3-14-7-4-5-10-17(14)20-18(24)11-13(2)21-22-19(25)15-8-6-9-16(12-15)23(26)27/h4-10,12H,3,11H2,1-2H3,(H,20,24)(H,22,25)/b21-13+ |
Clé InChI |
LONARXSVOVWCCN-FYJGNVAPSA-N |
SMILES isomérique |
CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11548830.png)
![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11548835.png)
![N-(4-Ethoxyphenyl)-4-{4-[(4-ethoxyphenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11548840.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(3-nitrophenyl)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11548842.png)

![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11548849.png)

![N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine](/img/structure/B11548858.png)
![5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile](/img/structure/B11548861.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11548862.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B11548864.png)
![N',N'''-1,3-phenylenebis[N-(2-fluorobenzyl)urea]](/img/structure/B11548874.png)

![N-{2-[(2E)-2-(2-methyl-5-nitrobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11548881.png)
